molecular formula C18H18BrNO5 B2412936 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide CAS No. 1396802-56-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2412936
CAS No.: 1396802-56-4
M. Wt: 408.248
InChI Key: LWTIFJAWGZLFBV-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzodioxole moiety, a brominated benzamide, and a hydroxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is a complex organic compound notable for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a bromo substituent, and a methoxy group, contributing to its unique pharmacological profile. The molecular formula is C16H16BrNO5C_{16}H_{16}BrNO_5 with a molecular weight of approximately 414.3 g/mol.

PropertyValue
Molecular FormulaC16H16BrNO5C_{16}H_{16}BrNO_5
Molecular Weight414.3 g/mol
CAS Number1448045-81-5

Target Enzymes

The primary biological target of this compound is the cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by converting arachidonic acid into prostaglandins. Inhibition of COX enzymes can lead to reduced inflammation and pain.

Mode of Action

The compound inhibits COX activity, thereby decreasing the production of prostaglandins and other inflammatory mediators. This action suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Anticancer Effects

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • HeLa Cells : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • MCF-7 Cells : It also demonstrated selective antiproliferative activity against breast cancer cells.

The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 Value (µM)
HeLa6.26 ± 0.33
MCF-73.1

Antioxidant Activity

In addition to anticancer properties, the compound has shown promising antioxidant activity , which may contribute to its overall therapeutic efficacy by mitigating oxidative stress in cells.

Case Studies

  • Study on Antiproliferative Activity : A study evaluated several derivatives of benzamide compounds, including this compound. The results indicated that modifications to the benzamide structure significantly influenced biological activity, with some derivatives exhibiting enhanced antiproliferative effects against cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the biochemical pathways affected by this compound. It was found that the inhibition of COX enzymes led to alterations in gene expression related to inflammation and cell cycle regulation .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5/c1-18(22,11-3-6-15-16(7-11)25-10-24-15)9-20-17(21)13-8-12(23-2)4-5-14(13)19/h3-8,22H,9-10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTIFJAWGZLFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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